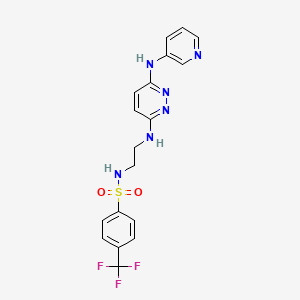

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with pyridin-3-ylamino and ethylamine-linked sulfonamide groups. The trifluoromethyl (-CF₃) group on the benzene ring enhances lipophilicity and metabolic stability, which is critical for drug-like properties .

Properties

IUPAC Name |

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-3-5-15(6-4-13)30(28,29)24-11-10-23-16-7-8-17(27-26-16)25-14-2-1-9-22-12-14/h1-9,12,24H,10-11H2,(H,23,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTHSQPZQFCZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that combines a trifluoromethyl group with a benzenesulfonamide moiety linked through an ethylamine bridge to a pyridazinyl-pyridinyl unit. This structural diversity contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as kinases. For instance, similar compounds have shown activity against receptor tyrosine kinases (RTKs), which are often dysregulated in tumors .

- Protein Interaction Modulation : By binding to protein targets, the compound can alter their function, potentially leading to apoptotic pathways in cancer cells or modulation of inflammatory responses.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For example:

- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation .

- Mechanistic Insights : The anticancer effects are often linked to the inhibition of specific kinases involved in cell signaling pathways that promote survival and proliferation in malignant cells.

Anti-inflammatory Activity

Similar compounds have also been evaluated for their anti-inflammatory properties, demonstrating the ability to reduce pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridazine derivatives, including those similar to the target compound:

- In Vivo Efficacy : Studies involving animal models have shown that certain pyridazine derivatives can significantly reduce tumor burden without notable toxicity, indicating a favorable therapeutic index .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various targets, revealing strong interactions with active sites of kinases and other proteins implicated in disease processes .

Data Summary

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- PDE4 Inhibition : Compounds with similar structures have been documented to inhibit phosphodiesterase 4 (PDE4), which is associated with inflammatory diseases like asthma and COPD. The trifluoromethyl group may enhance binding affinity, leading to increased therapeutic efficacy.

- Cancer Treatment : Investigations into its potential as an anticancer agent are ongoing, focusing on its ability to interact with specific molecular targets involved in tumor growth and progression.

-

Biological Studies

- Biochemical Probes : The compound is being explored as a biochemical probe to study enzyme activity and protein interactions, particularly in pathways relevant to inflammation and cell signaling.

- Targeted Drug Delivery : Its unique structural features may allow for the development of targeted drug delivery systems, enhancing the specificity and effectiveness of therapeutic agents.

-

Industrial Applications

- Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing more complex molecules used in advanced materials science, including polymers and nanomaterials.

- Ligands in Coordination Chemistry : It has potential applications as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Case Study 1: PDE4 Inhibition

Recent studies have demonstrated that compounds structurally similar to N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibit significant inhibition of PDE4 activity. This inhibition leads to reduced inflammation in animal models of asthma and COPD, suggesting potential therapeutic applications in these areas.

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry indicates that derivatives of this compound have shown promise in preclinical trials against various cancer cell lines. The mechanism involves modulation of signaling pathways that control cell proliferation and apoptosis, highlighting the need for further exploration of this compound's anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)

- Structure: Features a trimethylpyridin core with a benzyloxy substituent instead of the pyridazine and pyridin-3-ylamino groups in the target compound.

- Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .

- Key Differences : The benzyloxy group may reduce solubility compared to the ethylamine linker in the target compound. The absence of a pyridazine ring could limit π-π stacking interactions in biological targets.

4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)-N-methylbenzenesulfonamide Derivatives

- Structure : Chromen-4-one and pyrazolo[3,4-d]pyrimidine cores replace the pyridazine ring. The sulfonamide is attached to a methyl group rather than an ethylamine linker.

N-(2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Structure: Shares the pyridazine core and ethylamine linker but substitutes pyridin-4-yl for pyridin-3-ylamino and uses a trifluoromethoxy (-OCF₃) group instead of -CF₃.

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide

- Structure : Contains a pyridazine ring with ethylsulfonyl and fluoromethyl substituents. The sulfonamide is attached to a phenyl group rather than an ethylamine linker.

- Molecular Weight : 435.5 g/mol, slightly lower than the target compound’s estimated weight (~450–500 g/mol). The ethylsulfonyl group could enhance solubility but reduce membrane permeability .

Structural and Functional Analysis Table

Key Research Findings and Implications

- Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group in the target compound likely provides stronger electron-withdrawing effects and higher metabolic stability than -OCF₃ in analog , which may influence receptor binding kinetics.

- Heterocyclic Diversity: Pyridazine-based analogs (e.g., ) share a common scaffold with the target compound, suggesting shared pharmacological targets (e.g., kinase inhibition), while pyridin or chromenone derivatives may diverge in mechanism.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting a pyridazine derivative (e.g., 6-(pyridin-3-ylamino)pyridazin-3-amine) with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at room temperature .

- Purification : Column chromatography or recrystallization to isolate the product.

- Key intermediates : Use of sodium borohydride to reduce Schiff bases for related sulfonamide derivatives, ensuring controlled reaction conditions to avoid over-reduction .

Basic: How is computational docking (e.g., GOLD scoring) used to predict the target and binding affinity of this compound?

The compound was evaluated using GOLD docking software , which simulates ligand-receptor interactions. Key steps include:

- Protein preparation : Optimizing the target protein’s active site (e.g., fungal enzymes for fungicidal activity studies).

- Ligand flexibility : Accounting for three conformations of the compound to assess binding mode variability .

- Scoring : A GOLD score of 80.46 suggests strong binding potential, likely due to hydrogen bonding with the sulfonamide group and π-π stacking from aromatic rings .

Advanced: How can researchers optimize the synthetic yield and purity of this compound for large-scale studies?

- Continuous flow reactors : Improve reaction consistency and scalability compared to batch processes .

- Catalyst optimization : Use palladium catalysts for Suzuki-Miyaura cross-coupling to introduce the pyridin-3-ylamino group efficiently.

- Solvent selection : Replace DCM with acetonitrile for safer, higher-yield reactions .

- In-line analytics : Implement HPLC or LC-MS to monitor intermediates in real time .

Advanced: What structure-activity relationship (SAR) insights justify the inclusion of the trifluoromethyl group in this compound?

- Lipophilicity enhancement : The -CF₃ group increases logP, improving membrane permeability and bioavailability .

- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in biological systems .

- Electron-withdrawing effects : The group enhances sulfonamide acidity, promoting hydrogen bonding with target residues .

Advanced: How should researchers address contradictions between computational docking predictions and experimental binding assays?

- Conformational analysis : Validate docking poses with molecular dynamics (MD) simulations to assess stability .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

- Crystallography : Resolve co-crystal structures to confirm binding modes and identify discrepancies (e.g., solvent interference) .

Advanced: What in vivo pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

- Low aqueous solubility : Formulate with cyclodextrins or lipid nanoparticles to enhance bioavailability.

- CYP450 metabolism : Introduce deuterium at vulnerable sites (e.g., methyl groups) to slow enzymatic degradation .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track absorption and excretion profiles.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : Confirm regiochemistry of pyridazine and sulfonamide linkages (e.g., ¹H, ¹³C, and ¹⁹F NMR) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak).

- HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Advanced: How can selectivity against off-target proteins be evaluated for this compound?

- Kinase profiling panels : Test against a library of 100+ kinases to identify off-target inhibition .

- CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking the putative target protein.

- Thermal shift assays : Compare melting temperature (ΔTm) shifts between target and homologs .

Notes on Evidence Usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.